molecular formula C4H10ClNO2 B1453366 D-Homoalanine hcl CAS No. 67607-42-5

D-Homoalanine hcl

Cat. No. B1453366
CAS RN: 67607-42-5
M. Wt: 139.58 g/mol
InChI Key: AMMBUJFMJOQABC-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Homoalanine HCL is a chemical compound with the molecular formula C4H10ClNO2 . It is an unnatural amino acid that has important applications in pharmaceutical chemistry .


Synthesis Analysis

D-Homoalanine is biosynthesized by transaminating oxobutyrate, a metabolite in isoleucine biosynthesis . It is used by nonribosomal peptide synthases . One example of a nonribosomal peptide containing homoalanine is ophthalmic acid, which was first isolated from calf lens .


Molecular Structure Analysis

The molecular structure of D-Homoalanine HCL consists of 4 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 139.581 Da and the monoisotopic mass is 139.040009 Da .


Chemical Reactions Analysis

A deracemization method was developed to generate optically pure L-homoalanine from racemic homoalanine using D-amino acid oxidase and ω-transaminase . A whole cell reaction using a biphasic system converted 500 mM racemic homoalanine to 485 mM L-homoalanine (>99% ee) .


Physical And Chemical Properties Analysis

The physical and chemical properties of D-Homoalanine HCL include a molecular weight of 139.58 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The rotatable bond count is 2 . The exact mass is 139.0400063 g/mol and the monoisotopic mass is 139.0400063 g/mol .

Safety And Hazards

D-Homoalanine HCL may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of ingestion, it is advised not to induce vomiting .

Future Directions

D-Amino acids, including D-Homoalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Recent studies have focused on the identification, engineering, and application of enzymes in novel biocatalytic processes . The challenges faced and future directions in controlled drug delivery are also being explored .

properties

IUPAC Name

(2R)-2-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBUJFMJOQABC-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Homoalanine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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